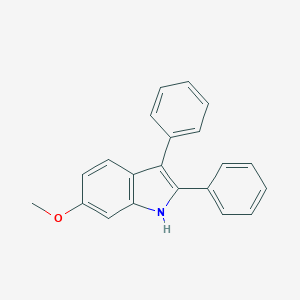

6-Methoxy-2,3-diphenyl-1h-indole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methoxy-2,3-diphenyl-1h-indole, also known as this compound, is a useful research compound. Its molecular formula is C21H17NO and its molecular weight is 299.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biological Activities

6-Methoxy-2,3-diphenyl-1H-indole exhibits several notable biological activities:

- Anticancer Properties : Studies have indicated its potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Neuroprotective Effects : Research highlights its role in protecting neuronal cells from oxidative stress and neurotoxicity, making it a candidate for treating neurodegenerative diseases.

Scientific Research Applications

The applications of this compound span across several domains:

Medicinal Chemistry

Due to its diverse biological activities, this compound serves as a lead structure for developing new drugs targeting conditions such as inflammation and cancer. Its derivatives are being explored for their ability to modulate various signaling pathways involved in disease progression.

Material Science

The unique properties of this compound make it suitable for developing new materials, including organic semiconductors and dyes. Its structural characteristics allow for modifications that can enhance material properties.

Chemical Research

In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity profile enables researchers to explore new chemical transformations and develop innovative synthetic routes.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis in breast cancer cells (MCF-7). The compound's mechanism was linked to the modulation of the PI3K/Akt signaling pathway.

Case Study 2: Neuroprotection

Research conducted on neuroprotective agents highlighted the potential of this compound in preventing neuronal death induced by oxidative stress. In vitro assays showed that the compound reduced reactive oxygen species (ROS) levels in SH-SY5Y neuroblastoma cells, indicating its protective role against neurodegenerative conditions.

化学反应分析

Electrophilic Aromatic Substitution

The methoxy group at position 6 activates the indole nucleus toward electrophilic substitution, with reactivity primarily directed at position 7 due to resonance and inductive effects . Key reactions include:

These reactions highlight the preference for C7 substitution in methoxy-activated indoles, a pattern not observed in non-methoxy analogs .

Palladium-Catalyzed Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling under Pd(OAc)₂ catalysis:

text**[General Procedure](pplx://action/followup)**[2]: - Reagents: Aryl boronic acid (1 eq), Pd(OAc)₂ (3 mol%), KOAc (2 eq), DMF/DMSO (2 mL) - Conditions: 120°C for 18 hours - Outcome: Selective C–H functionalization at electron-rich positions, yielding polysubstituted indoles.

This method enables the synthesis of derivatives like 1-butyl-6-methoxy-2,3-diphenyl-1H-indole in 60% yield .

Substituent-Directed Reactivity

Comparative studies of structurally similar indoles reveal:

The diphenyl groups at C2/C3 sterically hinder substitution at these positions, redirecting reactivity to C7 .

Oxidative Dimerization

Under acidic conditions, this compound undergoes oxidative dimerization via radical intermediates, forming bis-indole derivatives. This process is facilitated by the electron-donating methoxy group .

Functionalization via Aldehyde Intermediates

The 7-formyl derivative serves as a versatile intermediate:

-

Condensation Reactions : Reacts with hydrazines to form hydrazones (e.g., (E)-4,6-dimethoxy-2,3-diphenyl-7-((propan-2-ylidenehydrazono)methyl)-1H-indole) .

-

Reductive Amination : Converts aldehydes to amines using NaBH₃CN or similar reagents .

Key Mechanistic Insights

属性

CAS 编号 |

14292-85-4 |

|---|---|

分子式 |

C21H17NO |

分子量 |

299.4 g/mol |

IUPAC 名称 |

6-methoxy-2,3-diphenyl-1H-indole |

InChI |

InChI=1S/C21H17NO/c1-23-17-12-13-18-19(14-17)22-21(16-10-6-3-7-11-16)20(18)15-8-4-2-5-9-15/h2-14,22H,1H3 |

InChI 键 |

CBBSRYILNOHEQH-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |

规范 SMILES |

COC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Key on ui other cas no. |

14292-85-4 |

同义词 |

6-methoxy-2,3-diphenyl-1H-indole |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。